Magnesium iodide

Catalog No.
S1508779
CAS No.
10377-58-9
M.F
I2Mg
M. Wt
278.114 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium iodide

CAS Number

10377-58-9

Product Name

Magnesium iodide

IUPAC Name

magnesium;diiodide

Molecular Formula

I2Mg

Molecular Weight

278.114 g/mol

InChI

InChI=1S/2HI.Mg/h2*1H;/q;;+2/p-2

InChI Key

BLQJIBCZHWBKSL-UHFFFAOYSA-L

SMILES

[Mg+2].[I-].[I-]

Canonical SMILES

[Mg+2].[I-].[I-]

Magnesium iodide (MgI2, CAS: 10377-58-9) is a specialized inorganic halide utilized primarily as a mild Lewis acid in complex organic synthesis and as a critical electrolyte component or additive in next-generation magnesium-ion batteries. Compared to its harder in-class analogs like magnesium chloride (MgCl2) or magnesium bromide (MgBr2), MgI2 features a softer, more polarizable iodide counterion. This structural distinction grants MgI2 exceptional solubility in ethereal solvents (readily forming stable etherates) and distinct chelation properties that govern stereocontrol in carbon-carbon bond-forming reactions [1]. In procurement contexts, MgI2 is specifically selected over more common magnesium salts when a process requires a highly mild Lewis acid to prevent substrate degradation, or when engineering low-resistance solid-electrolyte interphases (SEI) in advanced energy storage systems.

Attempting to substitute magnesium iodide with cheaper or more common alternatives, such as magnesium bromide (MgBr2) or magnesium chloride (MgCl2), frequently results in process failure or severe performance degradation. In stereoselective organic synthesis, the harder Lewis acidity of MgBr2 and MgCl2 enforces different transition-state geometries, which can completely abolish diastereoselectivity or drastically reduce yields in sensitive couplings like the Mukaiyama aldol reaction [1]. In electrochemical applications, substituting MgI2 with conventional magnesium salts like Mg(TFSI)2 or MgCl2 fails to form a highly conductive solid-electrolyte interphase (SEI) on magnesium metal anodes. The absence of the iodide ion leads to a highly resistive passivation layer, whereas an MgI2-rich SEI is computationally and experimentally proven to lower the Mg2+ diffusion energy barrier, preventing anode passivation and enabling reversible cycling [2].

Superior Mg2+ Conductivity in Solid-Electrolyte Interphase (SEI) Layers

The viability of rechargeable magnesium metal batteries depends heavily on the composition of the solid-electrolyte interphase (SEI). When evaluating artificial SEI layers, the choice of halide is critical for ion mobility. Calculations and experimental profiling reveal that an MgI2-based SEI provides a significantly lower energy barrier for Mg2+ diffusion compared to bromide or chloride analogs, directly reducing interfacial resistance and overpotential during extended cycling [1].

Evidence DimensionMg2+ diffusion energy barrier in the SEI layer
Target Compound Data0.18 eV (MgI2)
Comparator Or Baseline0.41 eV (MgBr2)
Quantified Difference56% reduction in diffusion energy barrier compared to MgBr2
ConditionsFirst-principles calculation and artificial SEI evaluation for Mg metal anodes

A lower diffusion barrier prevents severe anode passivation, enabling the procurement of MgI2 as a vital additive for long-cycle-life rechargeable magnesium batteries.

Exclusive Efficacy in Doubly Diastereoselective Mukaiyama Aldol Reactions

Magnesium iodide etherate acts as a highly mild and chemoselective Lewis acid in Mukaiyama-type aldol couplings. During the critical doubly diastereoselective coupling step for the total synthesis of lactacystin, researchers found that the metal requirement is exceptionally strict. Among a broad panel of Lewis acids, only MgI2 functioned as an effective catalyst to selectively form the anti-aldol product, whereas harder magnesium halides and standard Lewis acids failed to provide the necessary stereocontrol [1].

Evidence DimensionCatalyst efficacy for selective anti-aldol product formation
Target Compound DataEffective catalyst (high yield and exclusive diastereoselectivity)
Comparator Or BaselineMgBr2, MgCl2, TiCl4, BF3·OEt2 (Failed to catalyze or provided poor selectivity)
Quantified DifferenceExclusive catalytic success vs. complete failure of standard comparators
ConditionsDoubly diastereoselective Mukaiyama aldol coupling of a chiral tertiary α-amino aldehyde and an achiral silyl enol ether

Procurement of MgI2 is strictly necessary for specific complex stereoselective couplings where softer Lewis acidity is required to control the transition state geometry.

Yield Maximization in Catalyst-Controlled Diastereodivergent Cyclizations

In the formal (3 + 2) cycloaddition between spirovinylcyclopropyl oxindoles and 2-arylidene-1,3-indanediones, MgI2 significantly outperforms other magnesium halides and metal iodides. Optimization studies demonstrated that using MgI2 as the Lewis acid catalyst achieved excellent yields and diastereomeric ratios, whereas MgBr2, MgCl2, and alternative metal iodides (CuI, ZnI2) provided vastly inferior results or failed entirely[1].

Evidence DimensionProduct yield and diastereomeric ratio (dr)
Target Compound Data92% yield, >20:1 dr
Comparator Or BaselineMgCl2, MgBr2, CuI, ZnI2 (Failed or yielded <44% prior to optimization)
Quantified Difference>2x yield increase compared to alternative magnesium salts
Conditions20 mol % catalyst in THF at 80 °C

Demonstrates that MgI2 is not interchangeable with MgBr2 or MgCl2 when optimizing yields for sterically hindered spiro-fused ring systems.

High-Performance Magnesium Battery Electrolytes and SEI Formers

MgI2 is a highly effective choice for formulating advanced electrolytes or artificial SEI layers in rechargeable magnesium metal batteries. Because it provides a drastically lower Mg2+ diffusion energy barrier (0.18 eV) compared to MgBr2, it successfully mitigates anode passivation and reduces overpotential, making it an essential procurement item for next-generation energy storage R&D [1].

Mild Lewis Acid Catalysis for Complex Natural Product Synthesis

In the synthesis of complex molecules like lactacystin, MgI2 is required for doubly diastereoselective Mukaiyama aldol couplings. Its softer Lewis acidity and distinct chelation properties allow it to succeed in forming anti-aldol products where harder analogs like MgBr2 and MgCl2 fail, establishing it as a critical reagent for highly sensitive asymmetric syntheses [2].

Diastereoselective Cycloadditions in Pharmaceutical Intermediate Synthesis

MgI2 is the preferred catalyst for driving high-yield formal (3+2) cycloadditions, such as the synthesis of spiro-oxindole derivatives. Its ability to deliver >90% yields and >20:1 diastereomeric ratios—outperforming both MgBr2 and other metal iodides—makes it highly valuable for scaling up complex pharmaceutical intermediates [3].

Other CAS

10377-58-9

Wikipedia

Magnesium iodide

General Manufacturing Information

Magnesium iodide (MgI2): ACTIVE

Dates

Last modified: 08-15-2023

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